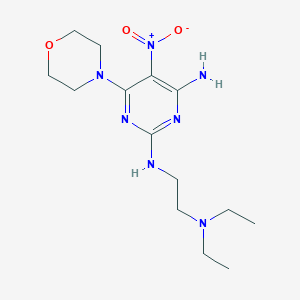

![molecular formula C8H8N2O3 B2964607 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine CAS No. 2222512-37-8](/img/structure/B2964607.png)

6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2O3 . It is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridine derivatives has been achieved using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 . The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .Molecular Structure Analysis

The molecular structure of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 180.16 .Physical And Chemical Properties Analysis

The predicted boiling point of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is 334.2±42.0 °C . The predicted density of this compound is 1.361±0.06 g/cm3 . The predicted pKa value is 0.33±0.20 .Scientific Research Applications

Efficient Synthesis and Derivative Applications

- Building Blocks for Heterocyclic Compounds : A study by Figueroa‐Pérez et al. (2006) describes the use of chloro-nitro pyrrolopyridine compounds as versatile building blocks for synthesizing 7-azaindole derivatives, showcasing the utility of nitro-substituted pyridines in developing complex molecular structures Figueroa‐Pérez et al., 2006.

Applications in Energetic Materials

- Nitrification of Nitrogen-Rich Compounds : Luo et al. (2022) reviewed the nitration methods of azoles and azines, highlighting the significance of the nitro group in enhancing the oxygen balance and detonation performances of energetic materials. This suggests that compounds like "6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine" could be key in the development of high-energy-density materials Luo et al., 2022.

Molecular Design for Enhanced Properties

- Bridged Energetic Pyridines Derivatives : Research by Zhai et al. (2019) on the molecular design of bridged pyridine-based energetic derivatives explored their structural stability, heats of formation, and detonation properties. The study emphasizes the role of steric hindrance and intramolecular interactions in determining the stability and reactivity of such compounds Zhai et al., 2019.

Safety and Hazards

properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-pyrano[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)7-4-6-2-1-3-13-8(6)9-5-7/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWKABJOCGXXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC(=C2)[N+](=O)[O-])OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)